Cryo-EM Analysis of SD1 Epitope Conformational States in SARS-CoV-2 Spike Protein
Cryo-electron microscopy (cryo-EM) has revolutionized our understanding of the structural dynamics of the SARS-CoV-2 spike (S) glycoprotein, particularly the subdomain 1 (SD1) region. SD1, spanning residues 528–591 in the S1 subunit, bridges the receptor-binding domain (RBD) and S2 fusion machinery. High-resolution cryo-EM structures (≤4.3 Å) reveal that SD1 adopts distinct conformational states critical for viral entry and antibody neutralization [1]. In the prefusion state, SD1 is partially occluded within the spike trimer, with its L3 and L5 loops buried at the S1-S2 interface (Figure 2A–B) [1]. This occlusion sterically hinders antibody access, classifying SD1 as a cryptic epitope [1] [5].
Notably, antibody P00860—isolated from convalescent donors—binds SD1 only when transient conformational shifts expose the epitope during spike dynamics. Cryo-EM reconstructions of P00860 Fab-bound spikes show the antibody’s heavy chain CDR loops pinching the SD1 L3 loop, burying ~950 Ų of molecular surface (Figure 2B) [1]. This binding stabilizes a non-canonical spike conformation incompatible with ACE2 engagement, suggesting neutralization via allosteric inhibition of receptor binding [1] [4]. Comparative analysis of Omicron subvariants (BA.1, BA.2) further reveals that SD1 remains structurally conserved despite extensive RBD/NTD mutations, highlighting its resilience as an epitope target [5] [7].
Table 1: Cryo-EM-Determined Conformational States of SARS-CoV-2 SD1
State | Resolution (Å) | SD1 Accessibility | Key Structural Features |
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Prefusion (closed) | 2.8–3.5 | Buried | SD1 L3/L5 loops occluded at S1-S2 interface |
P008_60-bound | 4.3 | Exposed | L3 loop displaced; heavy-chain CDRs dominate interaction |
ACE2-bound | 3.0 | Partially exposed | S1 dissociation initiates SD1 exposure |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Transient Epitope Mapping
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) provides complementary dynamic insights into SD1’s transiently accessible epitopes. This technique measures deuterium incorporation into backbone amides, revealing regions of structural flexibility or protection upon ligand binding. For SARS-CoV-2 spike, HDX-MS demonstrates that SD1 exhibits moderate baseline dynamics (10–20% deuterium uptake in residues 540–560), indicative of its role as a molecular hinge between S1 and S2 [1].
Upon incubation with antibody P008_60, significant deuterium uptake reductions occur in SD1 segments 554–564 (loop L5) and 528–538 (loop L3), confirming direct binding (Figure S4) [1]. These regions align with the epitope mapped by cryo-EM, validating a conformational footprint spanning residues 528–564. Crucially, HDX-MS kinetics reveal that ACE2 binding induces similar deuterium protection patterns in SD1, suggesting overlapping allosteric networks between receptor and antibody binding [1]. This implies that anti-SD1 antibodies exploit natural spike flexibility to neutralize the virus.
Table 2: HDX-MS Analysis of SD1 Dynamics in SARS-CoV-2 Spike
Condition | SD1 Region | Deuterium Uptake Change | Biological Implication |
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Prefusion spike | 540–560 | +15–20% | Moderate flexibility; hinge function |
+ P008_60 Fab | 528–538 | −35% | L3 loop stabilization upon antibody binding |
| 554–564 | −40% | L5 loop stabilization upon antibody binding |
+ ACE2 | 528–564 | −30% | Allosteric coupling to RBD-ACE2 interaction |
Comparative Structural Conservation of SD1 Across Coronaviridae Family
SD1 exhibits remarkable structural conservation across the Coronaviridae family, contrasting with the hypervariable RBD and NTD. Structural alignments of SD1 from Alpha- (HCoV-229E), Beta- (SARS-CoV-2, SARS-CoV, MERS-CoV), and Deltacoronaviruses reveal a conserved β-sheet core stabilized by disulfide bonds (e.g., Cys538-Cys590 in SARS-CoV-2), maintaining epitope rigidity despite sequence divergence [1] [6] [7].
In SARS-CoV-2, SD1 shares 94% sequence identity with SARS-CoV and 82% with MERS-CoV, with key antibody-contact residues (e.g., Glu554, Asp555, Lys562) fully conserved (Figure 1B) [1] [3]. This conservation enables cross-reactive neutralizing antibodies; P008_60 binds both SARS-CoV-2 and SARS-CoV spikes (Figure 1E–F) [1]. Similarly, HCoV-229E (Alphacoronavirus) SD1 retains analogous β-strand topology despite lower sequence homology, suggesting functional constraints for S1/S2 stability [6].
However, immune pressure is driving rare SD1 mutations. E554K—now present in BA.2.86 and other emerging sublineages—abrogates binding of potent anti-SD1 mAbs (SD1-1, SD1-2, SD1-3) by altering electrostatic complementarity [4]. This mutation reflects increasing selection pressure as anti-SD1 responses become prominent in population immunity.
Table 3: SD1 Conservation Across Coronaviridae
Virus (Genus) | SD1 Sequence Identity* (%) | Conserved Functional Residues | Structural Features |
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SARS-CoV-2 (Beta) | 100 | Glu554, Asp555, Lys562, Ser559 | β-core; L3/L5 antibody epitope loops |
SARS-CoV (Beta) | 94 | Glu554, Asp555, Lys562, Ser559 | Near-identical fold to SARS-CoV-2 |
MERS-CoV (Beta) | 82 | Asp548, Glu549, Lys556 | Similar β-core; loop variations |
HCoV-229E (Alpha) | 38 | Cys446, Pro496, Val564 | Conserved β-sheet core; distinct loops |
HCoV-OC43 (Beta) | 41 | Gly485, Cys522, Pro530 | Core stability; variable epitope surfaces |
*Compared to SARS-CoV-2 SD1. Data sourced from [1] [4] [6].